Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is a chemical compound with the molecular formula and a molecular weight of 647.82 g/mol. This compound is primarily recognized as a derivative of ezetimibe, a medication used to lower cholesterol levels. The tert-butyldiphenylsilyl ether modification enhances its stability and solubility, making it useful in various scientific and industrial applications, particularly in organic synthesis and medicinal chemistry .
Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether can be synthesized from ezetimibe through protective group chemistry, specifically by protecting the hydroxyl group of ezetimibe with tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or pyridine . It is available commercially for research purposes from various suppliers.
This compound belongs to the class of silyl ethers, which are characterized by the presence of silicon atoms bonded to organic groups. It is also classified under pharmaceutical intermediates due to its role in the synthesis of cholesterol-lowering agents.
The synthesis of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether typically involves the following steps:
The protection reaction generally occurs at room temperature or slightly elevated temperatures, depending on the specific conditions required for optimal yield. The choice of base can significantly influence the efficiency of the reaction .
The molecular structure of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether can be represented as follows:
Key structural data includes:
Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is primarily studied in relation to its parent compound, ezetimibe. Ezetimibe works by inhibiting the absorption of cholesterol at the brush border of the small intestine, leading to decreased cholesterol levels in the bloodstream.
Relevant data regarding melting point, boiling point, and other specific properties may not be widely documented but can be inferred based on similar compounds within its class .
Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether has several significant applications:
This compound exemplifies how modifications of existing drugs can lead to new derivatives with enhanced properties suitable for further research and application in various fields.
The molecular structure (C₄₀H₃₉F₂NO₃Si, MW = 647.84 g/mol) features the TBDPS group attached via an oxygen-silicon bond to the para-position of one aromatic ring. This group's steric bulk, conferred by the tert-butyl and two phenyl substituents, provides exceptional resistance to nucleophilic attack, acidic conditions, and various reagents encountered during multi-step synthesis, unlike smaller silyl groups like TMS or TBDMS [4] [8]. This stability is paramount, as the unprotected phenolic hydroxyl is susceptible to unwanted side reactions (e.g., oxidation, alkylation) that could derail the synthesis or reduce yield.
Table 1: Key Molecular Properties of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether [1]
Property | Value/Descriptor |
---|---|
CAS Number | 1042722-66-6 |
Molecular Formula | C₄₀H₃₉F₂NO₃Si |
Molecular Weight | 647.84 g/mol |
IUPAC Name | (3R,4S)-4-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |
Protecting Group | tert-Butyldiphenylsilyl (TBDPS) |
Key Functional Groups | β-Lactam (azetidin-2-one), Phenolic silyl ether, Secondary alcohol, Fluoroarenes |
While β-lactams are traditionally associated with antibiotics, Ezetimibe Hydroxy TBDPS Ether exemplifies their therapeutic versatility beyond antimicrobial activity. This intermediate is central to synthesizing ezetimibe, a drug acting via a distinct β-lactam mechanism targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the gut [1] [9].
Table 2: Role of TBDPS Protection in β-Lactam Therapeutics
Therapeutic Class | Target/Mechanism | Role of TBDPS-Protected Intermediate | Key Outcome |
---|---|---|---|
Cholesterol Absorption Inhibitors (Ezetimibe) | NPC1L1 Protein Inhibition | Protects phenolic OH during synthesis; Enables precise introduction of fluorinated side chains & stereocontrol. Removed late-stage to reveal active pharmacophore. | Enables synthesis of potent LDL-C lowering drug. Critical for IMPROVE-IT trial success (ezetimibe + statin) [1] [9]. |
Microtubule-Targeting Agents (CA-4 Analogues) | Tubulin Polymerization Inhibition (Colchicine site) | Provides stability and locks aryl ring geometry during synthesis of fluorinated β-lactam anticancer agents. | Allows synthesis of potent compounds (e.g., IC₅₀ ~0.075 µM in MCF-7 cells) [2]. |
The development of Ezetimibe Hydroxy TBDPS Ether is intertwined with the quest for efficient, stereocontrolled ezetimibe synthesis and the evolution of silyl protecting group chemistry.
Table 3: Key Patent Developments Involving Ezetimibe Hydroxy TBDPS Ether
Patent/Context | Focus | Significance for TBDPS Intermediate |
---|---|---|
Hanessian & Lavallée (1975 - Prior Art) | Introduction of TBDPS group | Established TBDPS as acid-stable, selective protecting group enabling complex syntheses [8] [10]. |
EP2876102A1 / Related Process Patents | Improved Ezetimibe Synthesis Routes | Describe use of TBDPS protection in key steps (e.g., imine formation, Reformatsky, stereoselective reductions); Highlight mild TBDPS deprotection methods (AcOH, TBAF) [3]. |
EP1953140A1 | Crystallization & Purification Processes | Involves intermediates post-TBDPS removal; Underscores need for high-purity deprotected ezetimibe precursors [6]. |
US20060160785A1 | Ezetimibe Polymorphs | Polymorph control often relies on crystallization from intermediates derived after TBDPS cleavage [5]. |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8